molecular formula C17H19NO3 B2514701 propan-2-yl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate CAS No. 928708-20-7

propan-2-yl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate

Cat. No.: B2514701
CAS No.: 928708-20-7
M. Wt: 285.343
InChI Key: SZMAQAHSPPKMLM-UHFFFAOYSA-N
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Description

Propan-2-yl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a compound that features a pyrrole ring, which is known for its biological activity and diverse range of applications. The compound’s structure includes a benzoate ester linked to a pyrrole ring, which is further substituted with formyl and dimethyl groups. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate typically involves the condensation of 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid with isopropanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol, with a few drops of glacial acetic acid to catalyze the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoic acid.

    Reduction: 3-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is unique due to its specific combination of functional groups, which confer a unique set of chemical reactivity and biological activity. Its formyl group allows for specific interactions with biological targets, while the ester group provides a site for further chemical modifications.

Properties

IUPAC Name

propan-2-yl 3-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11(2)21-17(20)14-6-5-7-16(9-14)18-12(3)8-15(10-19)13(18)4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMAQAHSPPKMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)OC(C)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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